Lupulone C

Overview

Description

Lupulone C is an organic chemical compound with the molecular formula C26H38O4. It is a yellow powder historically used in beer brewing due to its presence in hops (Humulus lupulus). This compound is one of the beta acids found in hops resin, contributing to the bitter taste, smell, and foam stability of beer. It also possesses antimicrobial properties, making it a natural alternative to antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lupulone C involves the alkenylation of 2-acylcyclohexane-1,3,5-triones with bromides and liquid ammonia in ether as a base, yielding 4,6,6-trialkenyl derivatives (beta acids) . This method is efficient and allows for the production of this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of hops resin, followed by purification processes to isolate the beta acids. The hops are harvested, dried, and then subjected to solvent extraction to obtain the resin. The resin is further processed to separate the alpha and beta acids, with this compound being one of the primary beta acids extracted .

Chemical Reactions Analysis

Types of Reactions

Lupulone C undergoes several types of chemical reactions, including:

Oxidation: This compound is highly reactive towards oxidation, which can lead to the loss of its antimicrobial activity.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives and other oxidized products.

Reduction: Reduced forms of this compound with altered functional groups.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Lupulone C has a wide range of scientific research applications, including:

Biology: Studied for its antimicrobial properties, particularly against Gram-positive bacteria.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.

Industry: Used in the brewing industry to enhance the flavor and stability of beer.

Mechanism of Action

Lupulone C exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Anticancer Activity: Induces apoptosis in cancer cells by activating Fas and TRAIL death receptor signaling pathways.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Lupulone C is part of the beta acids group found in hops, which also includes colupulone, adlupulone, and pre-/post-lupulone . Compared to these compounds, this compound is unique due to its specific molecular structure and higher reactivity towards oxidation. This makes it particularly effective as an antimicrobial agent and a potential candidate for various therapeutic applications .

Similar Compounds

- Colupulone

- Adlupulone

- Pre-lupulone

- Post-lupulone

- Humulones (alpha acids)

This compound stands out due to its potent biological activities and its historical significance in the brewing industry.

Biological Activity

Lupulone C, a bioactive compound derived from hops (Humulus lupulus), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and case studies from various research sources.

Overview

This compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of several pathogenic strains, including Staphylococcus aureus, Mycobacterium tuberculosis, and Clostridium perfringens.

Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound is often quantified using Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values against various bacterial strains:

| Bacterial Strain | MIC (μg/ml) at pH 5-6 | MIC (μg/ml) at pH 7-8 |

|---|---|---|

| Staphylococcus aureus | 1.56 | 1.56 |

| Mycobacterium tuberculosis | 15 | 25 |

| Mycobacterium phlei | 40 | 50 |

| Clostridium perfringens | Not specified | 100 |

These results indicate that this compound is particularly effective at lower pH levels, enhancing its antibacterial activity against certain pathogens .

The antibacterial mechanisms of this compound involve interference with bacterial cell membranes. It disrupts the phosphoenolpyruvate (PEP) system in Gram-positive bacteria, leading to membrane leakage and inhibition of essential cellular processes such as respiration and protein synthesis .

Furthermore, this compound's ability to act as an ionophore allows it to facilitate ion transport across biological membranes, which may contribute to its antibacterial effects .

In Vitro Studies

In a study assessing the antibacterial properties of hop compounds, this compound demonstrated potent activity against S. aureus with an MIC of 1.56 μg/ml. The study highlighted a negative correlation between pH and antibacterial efficacy, suggesting that lower pH levels enhance the compound's effectiveness .

In Vivo Studies

Despite promising in vitro results, in vivo studies revealed limitations in the efficacy of this compound. Mice challenged with Streptococcus pyogenes showed no survival when treated with this compound intraperitoneally, indicating that its antibiotic effect may be significantly diminished in living organisms .

Anticholinesterase Activity

Recent research has also explored the anticholinesterase activity of this compound, indicating potential applications in treating neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase effectively, suggesting it could help manage conditions like Alzheimer's disease .

Anti-inflammatory Properties

Additionally, this compound has been studied for its anti-inflammatory properties. It inhibits nitric oxide production, which is crucial for reducing inflammation in various conditions . This activity further underscores its potential therapeutic applications beyond antimicrobial effects.

Properties

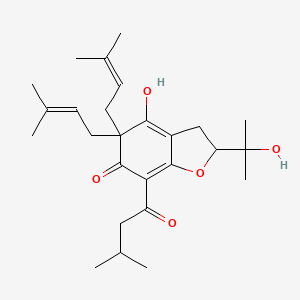

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUJFSCSONDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.